N-butyl-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
描述
This compound features a pyrrolo[1,2-d][1,2,4]triazine core, a fused heterocyclic system with a 1-oxo group at position 1 and methyl substituents at positions 6 and 6. The carboxamide group at position 7 is linked to an N-butyl chain, while position 2 is substituted with a carbamoylmethyl group attached to a 2,3-dihydro-1,4-benzodioxin moiety.
属性
IUPAC Name |
N-butyl-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-4-5-8-24-22(30)20-14(2)21-23(31)28(25-13-27(21)15(20)3)12-19(29)26-16-6-7-17-18(11-16)33-10-9-32-17/h6-7,11,13H,4-5,8-10,12H2,1-3H3,(H,24,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMWTMCWDLUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N2C=NN(C(=O)C2=C1C)CC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring. Common reagents include thiourea and α-halocarbonyl compounds under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the thienopyrimidine core. Reagents such as methoxybenzene and halogenated thienopyrimidine derivatives are used.
Formation of the Oxadiazole Moiety: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. Common reagents include hydrazine hydrate and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole moiety, converting it to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thienopyrimidine core, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted thienopyrimidine derivatives.
科学研究应用
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties that make it a candidate for further investigation in drug development.
Antimicrobial Activity
Research has indicated that compounds related to the benzodioxin structure possess antimicrobial properties. For instance, derivatives of the 2,3-dihydro-1,4-benzodioxin have shown effectiveness against various bacterial strains. The presence of the N-butyl group enhances the affinity of these compounds towards biological targets .
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Analogous compounds have been studied for their ability to inhibit monoamine oxidases (MAO), which are critical enzymes in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, which is beneficial in treating depression and anxiety disorders .
Anticancer Properties
Studies have explored the anticancer potential of triazine derivatives. The pyrrolo[1,2-d][1,2,4]triazine moiety is known for its ability to interfere with DNA synthesis and repair mechanisms in cancer cells. Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines .
Synthetic Methodologies
The synthesis of N-butyl-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide involves several key steps:
- Formation of Benzodioxin Derivative : The initial step typically involves the reaction of 1,4-benzodioxan with appropriate carboxylic acid derivatives to form the benzodioxin backbone.
- Carbamoylation : The introduction of a carbamoyl group is achieved through reaction with isocyanates or carbamates under controlled conditions.
- Pyrrolotriazine Synthesis : The final step involves cyclization reactions that form the pyrrolo[1,2-d][1,2,4]triazine structure. This can be accomplished through various cyclization methods including cycloaddition reactions or condensation with suitable precursors.
Case Studies
Several studies highlight the effectiveness of compounds similar to N-butyl-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide:
Case Study 1: Antimicrobial Screening
A series of derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the benzodioxin moiety significantly enhanced antibacterial efficacy .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that related compounds could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
作用机制
The mechanism of action of N-butyl-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The oxadiazole moiety is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thienopyrimidine core can participate in π-π stacking interactions.
相似化合物的比较
Core Heterocycles
- Target Compound : Pyrrolo[1,2-d][1,2,4]triazine core with a 1-oxo group.
- Ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate () : Shares the pyrrolo-triazine core but replaces the carboxamide with an ester and introduces a sulfanyl group at position 4 .
- Triazolo[1,5-a]pyrimidines () : Feature a triazolo-pyrimidine core instead, with carboxamide substituents. These lack the fused pyrrolo-triazine system but retain nitrogen-rich pharmacophores .
- Tetrahydroimidazo[1,2-a]pyridines () : Contain a bicyclic imidazo-pyridine core with ester and nitrophenyl groups, differing in ring saturation and functionalization .
Functional Groups
- The benzodioxin carbamoyl group in the target compound is unique among the compared structures. Analogues in and incorporate benzo[b][1,4]oxazin or benzodioxin groups but lack the pyrrolo-triazine core .
- Carboxamide vs. Ester : The target compound’s carboxamide at position 7 contrasts with the ester group in ’s analogue, which may influence solubility and metabolic stability .
Physical and Spectroscopic Properties
Research Findings and Implications
- Synthetic Challenges : The absence of reported yields or detailed protocols for the target compound suggests synthetic complexity, possibly due to steric hindrance from the N-butyl and benzodioxin groups.
- Functional Group Impact : The carboxamide moiety may improve metabolic stability compared to ester-containing analogues (e.g., ), though solubility could be reduced .
生物活性
N-butyl-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on existing research findings.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-d][1,2,4]triazine core with various substituents that contribute to its biological properties. The presence of the 2,3-dihydro-1,4-benzodioxin moiety is particularly noteworthy as it has been linked to several pharmacological activities.
Structural Formula
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of benzodioxin compounds exhibit significant antioxidant properties. A study demonstrated that certain benzodioxin derivatives could inhibit lipid peroxidation in human low-density lipoproteins (LDL), showcasing their potential as lipid peroxidation inhibitors . Such properties are essential in mitigating oxidative stress-related diseases.
Enzyme Inhibition Studies
The compound's structural characteristics suggest potential enzyme inhibition activities. For instance, related compounds have shown promise in inhibiting enzymes associated with Alzheimer’s disease and Type 2 diabetes. Specifically, N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide derivatives were evaluated for their enzyme inhibition capabilities and demonstrated significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Case Study 1: Lipid Peroxidation Inhibition
A series of 2,6,7-substituted benzodioxin derivatives were synthesized and tested for their ability to inhibit copper-induced LDL peroxidation. Compounds showed varying degrees of inhibition with some being over 45 times more active than probucol, a known antioxidant .
Case Study 2: Anticholinesterase Activity
In a study focusing on the synthesis of benzylidene-benzofuran-3-ones containing cyclic amine side chains, compounds displayed significant anticholinesterase activity. The most active derivatives were further subjected to in vivo testing which confirmed their efficacy in enhancing cognitive functions in animal models .
The biological activities of N-butyl-2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound may scavenge free radicals and inhibit oxidative stress pathways.
- Enzyme Inhibition : By binding to active sites of enzymes like AChE and BChE, it can modulate cholinergic signaling.
常见问题
Basic Research Question
- 1D/2D NMR : Assign peaks using - COSY and - HSQC to confirm connectivity of the pyrrolotriazine and benzodioxin rings .
- HRMS : Validate molecular weight with <5 ppm error (e.g., ESI-HRMS for [M+H] ions) .
- X-ray crystallography : Resolve stereochemistry of the N-butyl side chain and confirm hydrogen bonding in the carboxamide group .
How can computational methods be integrated to predict reaction pathways or biological targets?
Advanced Research Question
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model cyclization and amidation steps, identifying transition states and energy barriers .
- Molecular docking : Screen against kinase or protease targets (e.g., using AutoDock Vina) to prioritize in vitro assays .
- Machine learning : Train models on similar triazine derivatives to predict solubility or metabolic stability .
How should contradictory spectral data (e.g., NMR vs. MS) be analyzed?
Advanced Research Question
- Cross-validation : Compare NMR shifts with calculated values (e.g., using ACD/Labs or ChemDraw) to identify misassignments .
- Isotopic labeling : Synthesize - or -labeled analogs to confirm peak assignments in complex regions (e.g., overlapping pyrrolotriazine signals) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the N-butyl chain .
What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
Basic Research Question
- Enzyme inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) with Z’-factor >0.5 to ensure assay robustness .
- Cytotoxicity : Test against HEK-293 or HepG2 cells with 0.1% DMSO controls and IC determination via MTT assays .
- Positive controls : Include staurosporine (apoptosis) or imatinib (kinase inhibition) to validate assay conditions .
How can stability studies under varying pH and temperature conditions inform formulation strategies?
Advanced Research Question
- Forced degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hr) and analyze by HPLC to identify hydrolysis-sensitive sites (e.g., carboxamide bond) .
- Lyophilization : Assess stability in lyophilized form (e.g., 5% mannitol as cryoprotectant) for long-term storage .
- Arrhenius modeling : Predict shelf life at 25°C using degradation rates at 40–60°C .
What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
Advanced Research Question
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyl groups to prevent side reactions .
- Flow chemistry : Continuously extract reactive intermediates (e.g., using membrane separators) to improve throughput .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
How does the compound’s solubility profile impact experimental design in pharmacokinetic studies?
Basic Research Question
- Solubility screening : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and 1% Tween-80 using shake-flask methods .
- Cosolvents : Use PEG-400 or cyclodextrin derivatives to enhance solubility for intravenous dosing in animal models .
- LogP determination : Measure via HPLC (C18 column) with isocratic elution (e.g., 70% methanol) to predict membrane permeability .
What mechanistic hypotheses explain its potential enzyme inhibition, and how can they be tested?
Advanced Research Question
- Competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations .
- Covalent binding : Use LC-MS to detect adduct formation with catalytic cysteine residues .
- Mutagenesis : Engineer enzymes with alanine substitutions at predicted binding sites (e.g., ATP-binding pocket of kinases) .
How can AI-driven tools optimize reaction conditions or predict byproduct formation?
Advanced Research Question
- Reaction prediction : Use IBM RXN for retrosynthetic analysis of the pyrrolotriazine core .
- Byproduct identification : Train neural networks on MS/MS fragmentation patterns of analogous compounds .
- Process optimization : Apply Bayesian optimization to refine temperature, solvent, and catalyst combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
